molecular formula C17H29NO B5163634 N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine

N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine

Cat. No.: B5163634
M. Wt: 263.4 g/mol
InChI Key: OGFXFXGAOTYIBE-UHFFFAOYSA-N
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Description

N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, a pentanamine chain, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine typically involves the reaction of 2,3-dimethylphenol with 1-bromopentane to form 5-(2,3-dimethylphenoxy)pentane. This intermediate is then reacted with butylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(2,4-dimethylphenoxy)pentan-1-amine
  • N-butyl-5-(3,4-dimethylphenoxy)pentan-1-amine
  • N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine

Uniqueness

N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine is unique due to the specific positioning of the dimethyl groups on the phenoxy moiety. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-4-5-12-18-13-7-6-8-14-19-17-11-9-10-15(2)16(17)3/h9-11,18H,4-8,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFXFXGAOTYIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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